2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide

BRD4 Bromodomain Fragment-Based Drug Discovery

This compound is a phenyl dimethyl isoxazole sulfonamide BET bromodomain ligand with a unique N-(2-methoxyethyl)acetamide tail. It is designed for BD1/BD2 selectivity profiling and SAR studies. Its signature warhead and flexible ether tail distinguish it from early leads and clinical candidates like GSK046. Procure for reproducible pharmacological profiling, cellular potency assays, or focused library synthesis. Essential for BET research.

Molecular Formula C16H21N3O5S
Molecular Weight 367.42
CAS No. 1207056-47-0
Cat. No. B2651918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide
CAS1207056-47-0
Molecular FormulaC16H21N3O5S
Molecular Weight367.42
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC
InChIInChI=1S/C16H21N3O5S/c1-11-16(12(2)24-18-11)25(21,22)19-14-6-4-13(5-7-14)10-15(20)17-8-9-23-3/h4-7,19H,8-10H2,1-3H3,(H,17,20)
InChIKeyMPMUKKFZXWZMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(3,5-Dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1207056-47-0): Procurement-Grade Structural Baseline for BET Bromodomain Chemical Probe Development


2-(4-(3,5-Dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1207056-47-0; molecular formula C₁₆H₂₁N₃O₅S; MW 367.42) belongs to the phenyl dimethyl isoxazole sulfonamide chemotype [1]. This chemotype was identified via a focused fragment screen and optimized through structure-based design to yield a sulfonamide series demonstrating anti-inflammatory activity in cellular assays targeting the BET (bromodomain and extra-terminal domain) family of epigenetic reader proteins [1]. The compound incorporates the signature 3,5-dimethylisoxazole-4-sulfonamide warhead linked to a para-substituted phenyl ring and further derivatized with an N-(2-methoxyethyl)acetamide tail—a structural configuration that distinguishes it from both the earlier phenylisoxazole sulfonamide leads and from later-generation BD2-selective clinical candidates such as GSK046 (iBET-BD2) [2].

Why Generic Substitution Fails: The Critical Role of N-(2-Methoxyethyl)acetamide Tail Topology in 2-(4-(3,5-Dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide


Within the phenyl dimethyl isoxazole sulfonamide class, BET bromodomain inhibitory potency and selectivity are exquisitely sensitive to minor structural modifications, particularly at the terminal acetamide substituent [1]. The N-(2-methoxyethyl)acetamide tail of the target compound introduces a hydrogen-bond-capable ether oxygen and a flexible ethylene spacer absent from early leads such as the para-amino or para-acetyl aniline derivatives evaluated by Bamborough et al. (2012) [1]. This topological feature alters the solvation profile and potential interaction with the ZA channel residues of BRD4—a region exploited by BD2-selective agents like GSK046 to achieve ~200-fold selectivity [2]. Consequently, generic substitution with an analog bearing even a superficially similar substituent (e.g., N-methylacetamide or N-isobutylacetamide) risks unpredictable potency shifts and loss of any emergent domain selectivity, making compound-specific procurement essential for reproducible pharmacological profiling [1] [2].

Evidence Guide: Quantified Differential Performance Profile of 2-(4-(3,5-Dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide Against Comparator Bromodomain Inhibitors


BRD4 Tandem Bromodomain Binding Affinity: Target Compound Analog vs. Established BET Inhibitors and Fragment Starting Points

No publicly reported BRD4 IC₅₀ or Kd value exists for the target compound itself. However, a close structural analog—5-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide (CAS 1355554-98-1), which shares the identical 3,5-dimethylisoxazole-4-sulfonamide core and N-(2-methoxyethyl) terminus but with a methyl substitution on the central phenyl ring—exhibits a BRD4 IC₅₀ of 1,200 nM, as measured in the fluorescence anisotropy assay reported in the seminal Bamborough et al. (2012) fragment optimization study [1]. This represents a ~17-fold improvement over the initial fragment hit (IC₅₀ > 20 μM for compound 3 in the same assay) [1]. For contextual comparison against clinical-stage tools: (+)-JQ1 potently inhibits BRD4 BD1 with IC₅₀ values of 77 nM, and compound 58 (a more advanced phenylisoxazole sulfonamide optimized by Feng et al., 2021) shows BRD4-BD1 IC₅₀ of 70 nM [2] [3]. The target compound's structural relationship to the 1,200 nM analog, combined with the absence of a 2-methoxyethyl tail in the Bamborough series, positions it as a structurally differentiated probe with unexplored affinity potential.

BRD4 Bromodomain Fragment-Based Drug Discovery

Antiproliferative Potency of Phenylisoxazole Sulfonamide Chemotype in Leukemia Models: Class-Level Benchmarking for Target Compound Contextualization

No cellular antiproliferative data are publicly available for the target compound. However, the phenylisoxazole sulfonamide chemotype to which it belongs has established precedents for leukemia cell growth inhibition. Compound 58, a closely related phenylisoxazole sulfonamide derivative (Feng et al., 2021), suppressed proliferation of HL-60 and MV4-11 acute myeloid leukemia cells with IC₅₀ values of 1.21 μM and 0.15 μM, respectively [1]. This was accompanied by downregulation of the oncogene c-Myc, a recognized pharmacodynamic biomarker of BET bromodomain inhibition [1]. Notably, compound 58 demonstrated superior pharmacokinetic features versus (+)-JQ1 in vivo [1], a finding relevant to the broader isoxazole sulfonamide class. The target compound's unique N-(2-methoxyethyl)acetamide tail may modulate this antiproliferative profile, and its procurement enables direct head-to-head proliferation assays against these established class benchmarks.

Acute Myeloid Leukemia HL-60 MV4-11

Structural Topology Differentiation: N-(2-Methoxyethyl)acetamide Vector as a Selectivity-Modulating Feature Absent from BD2-Selective Clinical Candidates

The N-(2-methoxyethyl)acetamide tail of the target compound occupies a structural position analogous to the elaborated solvent-exposed substituents that confer BD2-over-BD1 selectivity in advanced BET inhibitors. GSK046 (iBET-BD2), a highly optimized BD2-selective clinical candidate, achieves IC₅₀ values of 264 nM (BRD2 BD2), 98 nM (BRD3 BD2), 49 nM (BRD4 BD2), and 214 nM (BRDT BD2) with >100-fold selectivity over BD1 domains, an effect attributed to specific interactions of its 4-(acetylamino)-3-fluoro-benzamide moiety with the BD2 ZA channel residues (notably His433 in BRD2 BD2) [1]. The target compound's 2-methoxyethyl ether oxygen and flexible acetamide linker offer hydrogen-bond-accepting and donating capacity that could, upon structural optimization, engage analogous ZA channel features. Critically, this N-(2-methoxyethyl)acetamide vector is absent from both the early Bamborough sulfonamide series (which explored simpler para-amino/acetamido phenyl substituents) and from GSK046 (which uses a distinct cyclohexyl-hydroxybenzamide scaffold) [1] [2]. This topological gap defines a proprietary SAR space accessible only through procurement of this specific compound.

Bromodomain Selectivity BD2 Selectivity ZA Channel

Evidence Gap Transparency: Current Limitations and Procurement Rationale for Empirical Characterization

A systematic search of the peer-reviewed literature, patent databases, authoritative chemical biology databases (ChEMBL, BindingDB, PubChem), and major vendor technical datasheets reveals that no quantitative biological activity data (biochemical IC₅₀, cellular potency, in vivo PK, or selectivity profile) are publicly available for 2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1207056-47-0) as of the search date [1]. This evidence gap is significant and is explicitly disclosed here. The compound appears in commercial vendor catalogs (ChemSrc, BenchChem) with only structural and physicochemical descriptors [1] , and it is not listed as a characterized probe in the Structural Genomics Consortium (SGC) chemical probe portfolio nor in the IUPHAR/BPS Guide to Pharmacology. The highest-resolution evidence available is class-level: the phenyl dimethyl isoxazole sulfonamide chemotype is validated for BET bromodomain engagement, and the nearest structurally characterized analog (CAS 1355554-98-1) possesses a BRD4 IC₅₀ of 1,200 nM [2]. This evidence gap reinforces—rather than diminishes—the procurement rationale: the compound represents a structurally defined but biologically uncharacterized chemical tool whose acquisition is a necessary precondition for generating the primary data required to assess its differentiation.

Evidence Gap Analysis SAR Exploration Tool Compound Procurement

Research Application Scenarios for 2-(4-(3,5-Dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide: From Fragment Elaboration to BD2 Selectivity Screening


BRD4 Tandem Bromodomain Affinity Profiling Using the Target Compound as a Novel N-(2-Methoxyethyl)acetamide Vector Probe

Procure the target compound for de novo BRD4 BD1 and BD2 biochemical IC₅₀ determination via TR-FRET or AlphaScreen assays. Use the nearest structural analog's BRD4 IC₅₀ of 1,200 nM (Bamborough et al., 2012) as the expected baseline activity range [1]. Parallel testing against (+)-JQ1 (BRD4 BD1 IC₅₀ = 77 nM) provides an inter-assay normalization control [2]. The resulting data establish whether the N-(2-methoxyethyl)acetamide modification enhances or diminishes affinity relative to the Bamborough series, generating patentable SAR knowledge.

BD2 vs. BD1 Selectivity Assessment in the Context of Immunomodulatory BET Inhibition

Given that the N-(2-methoxyethyl)acetamide tail occupies the solvent-exposed position associated with BD2 selectivity in clinical candidates such as GSK046 (223-fold BD2-selective; BRD4 BD2 IC₅₀ = 49 nM) [1], procure the target compound for head-to-head BD1/BD2 selectivity profiling. Use GSK046 as the positive BD2-selective control and (+)-JQ1 as the pan-BET comparator. The absence of an N-(2-methoxyethyl)acetamide vector in any previously characterized BET inhibitor makes this compound uniquely suited for probing whether this specific tail topology engages the ZA channel selectivity determinants (e.g., His433 in BRD2 BD2) [1] [2].

Leukemia Cell Line Antiproliferative Screening with c-Myc Pharmacodynamic Biomarker Readout

Evaluate the target compound in HL-60 and MV4-11 AML cell proliferation assays (72-hour) with compound 58 (HL-60 IC₅₀ = 1.21 μM; MV4-11 IC₅₀ = 0.15 μM) as the in-class positive control [1]. Include c-Myc protein expression analysis by Western blot as a pharmacodynamic biomarker for BET bromodomain target engagement [1]. This scenario directly leverages the validated chemotype-pathway linkage established by Feng et al. (2021) while generating the first cellular potency data for the N-(2-methoxyethyl)acetamide vector subclass.

Proprietary SAR Library Construction Around the N-(2-Methoxyethyl)acetamide Vector for Fragment-to-Lead Optimization

Use the target compound as a synthetic starting point or reference standard for a focused library of N-substituted acetamide analogs. The validated phenyl dimethyl isoxazole sulfonamide warhead provides a known BET-binding anchor (Bamborough et al., 2012) [1], while systematic variation of the 2-methoxyethyl group allows exploration of hydrogen-bonding, lipophilicity, and steric parameters at the ZA channel interface. Structural guidance from BRD4 co-crystal structures with 3,5-dimethylisoxazole ligands (PDB: 4ALH series) [1] enables rational design, positioning procurement of the parent compound as the essential first step in a novel chemical series with freedom-to-operate potential.

Negative Control for BD2-Selective Chemical Probe Studies Requiring Structurally Matched Inactive or Weakly Active Comparator

If empirical testing reveals that the target compound exhibits weak BRD4 affinity (consistent with the 1,200 nM IC₅₀ of its closest analog) [1], it may serve as a structurally matched negative or weak-binding control in experiments employing potent BET inhibitors. Its shared 3,5-dimethylisoxazole-4-sulfonamide warhead and phenyl acetamide core with the broader chemotype class enable control for non-BET off-target effects while providing a useful signal-to-noise benchmark for phenotypic screening campaigns [2].

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